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Compound of Interest

Compound Name: 4-(Bromomethyl)oxazole

Cat. No.: B1439239 Get Quote

A comprehensive overview for researchers, scientists, and drug development professionals on

the synthesis, characterization, and utility of the versatile heterocyclic building block, 4-
(Bromomethyl)oxazole.

Foreword: The Ascendancy of the Oxazole Scaffold
in Modern Chemistry
The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged

scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties and

ability to participate in a variety of chemical interactions have led to its incorporation into a vast

number of biologically active compounds and functional materials. The inherent stability of the

aromatic oxazole core, coupled with the potential for functionalization at multiple positions,

makes it an attractive building block for the synthesis of complex molecular architectures. This

guide focuses on a particularly reactive and synthetically useful derivative: 4-
(Bromomethyl)oxazole. While its direct discovery is not prominently documented, its history is

intricately linked to the broader development of oxazole chemistry and the quest for efficient

synthetic routes to functionalized heterocyclic compounds.

I. Historical Context and the Evolution of Oxazole
Synthesis
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The history of oxazole synthesis dates back to the late 19th and early 20th centuries with

seminal contributions from chemists like Robinson and Gabriel.[2] These early methods, such

as the Robinson-Gabriel synthesis, which involves the cyclization of α-acylamino ketones, laid

the groundwork for accessing the oxazole core.[2] Over the decades, a plethora of synthetic

methodologies have been developed, each with its own advantages and limitations. Notable

among these are the Fischer oxazole synthesis from cyanohydrins and aldehydes, and the van

Leusen reaction utilizing tosylmethyl isocyanide (TosMIC).[3]

The emergence of 4-(halomethyl)oxazoles as key synthetic intermediates is a more recent

development, driven by the need for versatile building blocks in drug discovery and natural

product synthesis. The bromomethyl group, in particular, serves as a highly reactive handle for

introducing a wide range of functionalities through nucleophilic substitution and cross-coupling

reactions.

II. Synthetic Methodologies for 4-
(Bromomethyl)oxazole
While a singular, celebrated "discovery" of 4-(Bromomethyl)oxazole is not apparent in the

literature, its synthesis logically follows established principles of organic chemistry, primarily

involving the functionalization of a pre-formed oxazole ring. The most direct and widely

employed strategy involves the bromination of a corresponding hydroxymethyl precursor.

A. The Precursor: Synthesis of 4-
(Hydroxymethyl)oxazole
The synthesis of 4-(Bromomethyl)oxazole is predicated on the availability of its precursor, 4-

(Hydroxymethyl)oxazole. Several synthetic routes can be envisioned for this key intermediate,

often starting from readily available amino acids or their derivatives. One plausible pathway

begins with serine, a naturally occurring amino acid, which contains the requisite

hydroxymethyl group and the foundational atoms for the oxazole ring.

A conceptual workflow for the synthesis of 4-(hydroxymethyl)oxazole from a serine derivative is

depicted below. This process would typically involve protection of the amino and carboxylic acid

functionalities, followed by cyclization and aromatization to form the oxazole ring.
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Figure 1. Conceptual workflow for the synthesis of 4-(Hydroxymethyl)oxazole from a serine

derivative.

B. Bromination of 4-(Hydroxymethyl)oxazole: The Key
Transformation
With 4-(Hydroxymethyl)oxazole in hand, the pivotal step is the conversion of the hydroxyl group

to a bromine atom. This transformation is a standard procedure in organic synthesis, and

several reagents are effective for this purpose. A common and efficient method involves the

use of phosphorus tribromide (PBr₃) or a combination of triphenylphosphine and a bromine

source like carbon tetrabromide (CBr₄).

The reaction with phosphorus tribromide is a well-established method for converting primary

alcohols to the corresponding alkyl bromides. The mechanism involves the formation of a

phosphite ester intermediate, which is then displaced by a bromide ion.

Detailed Experimental Protocol (Illustrative):

Synthesis of 4-(Bromomethyl)oxazole from 4-(Hydroxymethyl)oxazole

Reaction Setup: A solution of 4-(Hydroxymethyl)oxazole in an anhydrous aprotic solvent

(e.g., dichloromethane or diethyl ether) is prepared in a round-bottom flask under an inert

atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.

Reagent Addition: Phosphorus tribromide (PBr₃), typically as a solution in the same solvent,

is added dropwise to the cooled solution of the alcohol with vigorous stirring. The reaction is
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exothermic and maintaining a low temperature is crucial to control the reaction rate and

minimize side products.

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography

(TLC) until the starting material is consumed.

Workup: Upon completion, the reaction is carefully quenched by the slow addition of a

saturated aqueous solution of sodium bicarbonate or water. The organic layer is separated,

and the aqueous layer is extracted with the organic solvent.

Purification: The combined organic layers are washed with brine, dried over an anhydrous

drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed

under reduced pressure. The crude product is then purified by column chromatography on

silica gel to afford pure 4-(Bromomethyl)oxazole.

Bromination of 4-(Hydroxymethyl)oxazole
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Figure 2. Key transformation: Bromination of 4-(Hydroxymethyl)oxazole.

III. Physicochemical Properties and Characterization
4-(Bromomethyl)oxazole, with the CAS number 1065073-37-1, is a solid at room

temperature.[4] Its molecular formula is C₄H₄BrNO, corresponding to a molecular weight of

161.98 g/mol .[5]

Table 1: Physicochemical Properties of 4-(Bromomethyl)oxazole
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Property Value

CAS Number 1065073-37-1

Molecular Formula C₄H₄BrNO

Molecular Weight 161.98 g/mol

Appearance Solid

The structural elucidation and confirmation of purity of 4-(Bromomethyl)oxazole rely on a

combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

oxazole ring protons and the methylene protons of the bromomethyl group. The methylene

protons (CH₂) adjacent to the bromine atom would appear as a singlet, typically in the

downfield region (around 4.5 ppm) due to the deshielding effect of the electronegative

bromine atom. The two protons on the oxazole ring would also appear as distinct signals.

¹³C NMR: The carbon NMR spectrum would display four distinct signals corresponding to

the four carbon atoms in the molecule. The carbon of the bromomethyl group would be

expected in the range of 20-30 ppm, while the oxazole ring carbons would appear in the

aromatic region (typically >100 ppm).

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for

the C-H stretching of the aromatic oxazole ring and the aliphatic methylene group. The C=N

and C=C stretching vibrations of the oxazole ring would also be present in the fingerprint

region.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the

compound. The mass spectrum would show a molecular ion peak (M⁺) and a characteristic

isotopic pattern for the presence of a bromine atom (M⁺ and M⁺+2 peaks of nearly equal

intensity).
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IV. Synthetic Utility and Applications in Drug
Discovery
The synthetic utility of 4-(Bromomethyl)oxazole stems from the high reactivity of the

bromomethyl group, which makes it an excellent electrophile for a variety of nucleophilic

substitution reactions. This allows for the facile introduction of the oxazole moiety into larger

and more complex molecules.

A. A Versatile Building Block for Cross-Coupling
Reactions
4-(Bromomethyl)oxazole is an ideal substrate for various palladium-catalyzed cross-coupling

reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the

formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse

array of substituted oxazoles that would be difficult to synthesize through other means. For

instance, a related compound, 4-bromomethyl-2-chlorooxazole, has been shown to be a

versatile cross-coupling unit for the synthesis of 2,4-disubstituted oxazoles.

B. Application in the Synthesis of Bioactive Molecules
The oxazole motif is a common feature in many natural products and pharmaceuticals

exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and

anticancer properties. While specific examples of marketed drugs directly synthesized from 4-
(Bromomethyl)oxazole are not readily found in the public domain, its utility as a key

intermediate in the synthesis of pharmacologically active compounds is evident from the

broader literature on oxazole chemistry. For example, the related 2-(bromomethyl)oxazole

derivatives have been utilized in the synthesis of the non-steroidal anti-inflammatory drug

(NSAID) Oxaprozin. This highlights the potential of bromomethyl oxazoles as crucial building

blocks in the development of new therapeutic agents.
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Figure 3. The role of 4-(Bromomethyl)oxazole as a versatile synthetic intermediate.

V. Conclusion and Future Perspectives
4-(Bromomethyl)oxazole, though not a compound with a celebrated history of discovery,

stands as a testament to the ingenuity of synthetic chemists in creating versatile and reactive

building blocks. Its synthesis, logically derived from its hydroxymethyl precursor, provides a

reliable route to this valuable intermediate. The true significance of 4-(Bromomethyl)oxazole
lies in its potential as a powerful tool for the construction of complex molecules, particularly in

the realm of medicinal chemistry. As the demand for novel therapeutics continues to grow, the

utility of such well-defined and reactive scaffolds will undoubtedly increase. Future research will

likely focus on expanding the scope of its applications in the synthesis of novel drug candidates

and exploring its utility in the development of new materials with unique photophysical or

electronic properties.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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